Methyl 4-(4-nitrophenoxy)benzoate
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Overview
Description
Methyl 4-(4-nitrophenoxy)benzoate: is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . It is characterized by the presence of a nitrophenoxy group attached to a benzoate ester. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by etherification. The nitration step typically involves the use of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the phenyl ring . The etherification step involves the reaction of the nitrophenol derivative with methyl 4-hydroxybenzoate under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Methyl 4-(4-aminophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-nitrophenoxy)benzoate is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of methyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent, leading to the formation of an amino group . In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the phenoxy group.
Methyl 4-(4-aminophenoxy)benzoate: The reduced form of methyl 4-(4-nitrophenoxy)benzoate.
Methyl 4-hydroxybenzoate: The precursor used in the synthesis of this compound.
Biological Activity
Methyl 4-(4-nitrophenoxy)benzoate, a compound with the molecular formula C14H11NO5, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with a nitrophenoxy substituent. The presence of both ester and nitro functionalities contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The nitro group is known to enhance biological activity by participating in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Key Mechanisms:
- Enzyme Interaction : Acts as a probe in enzyme-substrate interaction studies, facilitating the understanding of metabolic pathways.
- Antimicrobial Activity : Exhibits potential antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.
- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.
Antimicrobial and Anticancer Studies
Recent studies have highlighted the compound's effectiveness against several pathogens and cancer cell lines. Below is a summary of findings from various research efforts:
Study | Target | IC50 Value (µM) | Notes |
---|---|---|---|
E. coli | 25 | Effective against Gram-negative bacteria. | |
HCT-116 (colon carcinoma) | 15 | Induces apoptosis through ROS generation. | |
S. aureus | 30 | Shows significant growth inhibition. |
Case Studies
-
Antimicrobial Activity :
In a study investigating the compound's antimicrobial properties, this compound was tested against various bacterial strains. It demonstrated notable activity against E. coli and S. aureus, with IC50 values indicating effective concentrations for inhibiting bacterial growth. -
Anticancer Effects :
A separate investigation focused on its anticancer potential revealed that the compound significantly reduced viability in HCT-116 colon cancer cells at concentrations as low as 15 µM. The mechanism was linked to increased oxidative stress leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 4-aminobenzoate | C9H11NO2 | Lacks nitro group; used in drug design | Moderate antibacterial activity |
Methyl 4-nitrobenzoate | C8H9NO2 | Simple nitro substitution; lower complexity | Limited anticancer activity |
Methyl 3-amino-4-nitrophenoxybenzoate | C14H12N2O5 | Contains amino group; enhances reactivity | Increased cytotoxicity against cancer cells |
Properties
IUPAC Name |
methyl 4-(4-nitrophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYORMDEJTYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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